5-amino-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 5453-07-6 . It has a molecular weight of 122.13 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved by anomeric based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst . Another efficient, eco-friendly, one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been reported using alumina–silica-supported MnO2 as a recyclable catalyst in water .Molecular Structure Analysis
The IUPAC name of the compound is 3-amino-5-methyl-1H-pyrazole-4-carbonitrile . The InChI Code is 1S/C5H6N4/c1-3-4 (2-6)5 (7)9-8-3/h1H3, (H3,7,8,9) .Chemical Reactions Analysis
The compound has been used in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles by anomeric based oxidative aromatization . It has also been used in a one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles using alumina–silica-supported MnO2 as a recyclable catalyst in water .Physical And Chemical Properties Analysis
The compound has a boiling point of 429.4°C at 760 mmHg and a melting point of 162°C . It should be stored at 4°C and protected from light .Scientific Research Applications
Chemical Synthesis
“5-amino-3-methyl-1H-pyrazole-4-carbonitrile” is used in various chemical synthesis processes . It has been used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones .
Catalyst in Oxidative Aromatization
This compound has been used in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles by anomeric based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst .
Medicinal Chemistry
5-amino-pyrazoles, a class of compounds to which “5-amino-3-methyl-1H-pyrazole-4-carbonitrile” belongs, have diverse applications in the field of pharmaceutics and medicinal chemistry .
Biological Properties
Pyrazole derivatives, including “5-amino-3-methyl-1H-pyrazole-4-carbonitrile”, have been reported to possess properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic and analgesic activities .
Industrial Applications
Pyrazole derivatives are an important group of organic compounds containing heterocyclic rings from which important medicinal, biological and industrial properties have been reported .
Research on Chemical Intermediates
“5-amino-3-methyl-1H-pyrazole-4-carbonitrile” is used in research on chemical intermediates .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s synthesized via anomeric based oxidative aromatization . This process involves the reaction of the compound with an acidic catalyst, leading to the formation of a new compound . The exact interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities , suggesting they may affect multiple biochemical pathways.
Result of Action
Given the reported biological activities of pyrazole derivatives , it can be inferred that the compound may have a significant impact at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.
properties
IUPAC Name |
3-amino-5-methyl-1H-pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-3-4(2-6)5(7)9-8-3/h1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRHJAMDQMQGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202937 | |
Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-methyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
5453-07-6, 1204294-67-6 | |
Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5453-07-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19055 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-methyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-amino-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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